2-Chloro-4-ethynyl-6-methylpyridine
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Overview
Description
2-Chloro-4-ethynyl-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula C8H6ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, an ethynyl group at the 4-position, and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-6-methylpyridine can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a halogenated pyridine derivative with an ethynyl-containing reagent in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethynyl-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
2-Chloro-4-ethynyl-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions, while the chlorine atom can form halogen bonds, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Similar structure but lacks the ethynyl group.
2-Chloro-6-methylpyridine: Similar structure but lacks the ethynyl group.
4-Ethynylpyridine: Similar structure but lacks the chlorine and methyl groups.
Uniqueness
2-Chloro-4-ethynyl-6-methylpyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both the ethynyl and chlorine groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C8H6ClN |
---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloro-4-ethynyl-6-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-4-6(2)10-8(9)5-7/h1,4-5H,2H3 |
InChI Key |
VLIGLLAQDANZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C#C |
Origin of Product |
United States |
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